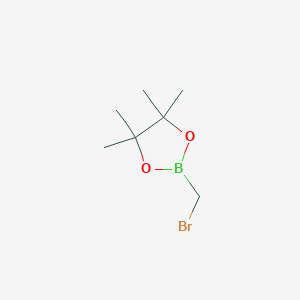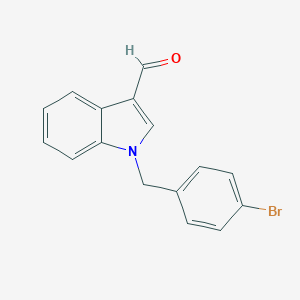![molecular formula C6H2ClFN2S B062057 5-クロロ-6-フルオロベンゾ[c][1,2,5]チアゾール CAS No. 175204-22-5](/img/structure/B62057.png)
5-クロロ-6-フルオロベンゾ[c][1,2,5]チアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-fluoro-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C6H2ClFN2S and its molecular weight is 188.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-6-fluoro-2,1,3-benzothiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-fluoro-2,1,3-benzothiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん剤
5-クロロ-6-フルオロベンゾ[c][1,2,5]チアゾールに存在するチアゾール環は、医薬品化学における汎用性の高い骨格です。そのメソイオン性により、細胞膜を透過して生物学的標的に結合することができ、抗がん活性を発揮します。 研究により、チアゾールの誘導体は、さまざまなin vitroおよびin vivoのがんモデルで有効性が示されており、がん細胞内の特定の経路とプロセスを標的にしています .
高分子太陽電池
エネルギー分野では、5-クロロ-6-フルオロベンゾ[c][1,2,5]チアゾールは、3元系高分子太陽電池(PSC)の製造における電子受容体として使用されてきました。この化合物をPSCに組み込むことで、効率が16%を超え、これは2元系システムに比べて大幅な改善です。 これは、太陽電池内の光捕獲と電荷輸送を向上させる能力によるものです .
有機光起電力および蛍光センサー
この化合物の電子受容特性は、有機光起電力において貴重なものです。さらに、蛍光センサーとしても機能し、脂質滴、ミトコンドリア、および細胞膜のバイオイメージングアプリケーションを支援します。 この二重の機能は、光を電気に変換したり、生物学的イメージングに使用したりできる新しい材料を開発するために重要です .
光触媒
5-クロロ-6-フルオロベンゾ[c][1,2,5]チアゾールベースのシステムは、潜在的な可視光有機光触媒として検討されてきました。 深掘りした研究は限られていますが、この化合物の光電子および光物理的特性は、脱カルボキシル化アルキル化反応などの光触媒アプリケーション用に改変されています .
エレクトロクロミックデバイス
材料科学では、5-クロロ-6-フルオロベンゾ[c][1,2,5]チアゾールユニットに電子供与基を導入すると、エレクトロクロミックポリマーのエネルギー準位を調整できることが示されています。 これらのポリマーは、可逆的な色の変化を示し、スマートウィンドウやディスプレイでのアプリケーションに有望です .
環境センシング
環境科学における直接的な用途は明示的に文書化されていませんが、5-クロロ-6-フルオロベンゾ[c][1,2,5]チアゾールの誘導体の蛍光特性は、環境センシングに活用できます。 それらは、光と化学相互作用に対する感度のために、汚染物質や環境条件の変化を検出するために使用できる可能性があります .
作用機序
Target of Action
5-Chloro-6-fluorobenzo[c][1,2,5]thiadiazole, also known as 5-Chloro-6-fluorobenzo-2,1,3-thiadiazole or 5-Chloro-6-fluoro-2,1,3-benzothiadiazole, is a compound that primarily targets electron donor–acceptor (D–A) systems . These systems are crucial in various applications such as organic photovoltaics and fluorescent sensors .
Mode of Action
The compound interacts with its targets through an intramolecular charge transfer mechanism during light absorption . This involves the transfer of electron density from the aryl donor groups to the particle orbital localized on the benzothiadiazole (BTZ) group .
Biochemical Pathways
The compound affects the photocatalytic applications of the D–A systems . It has been researched for use in photovoltaics and as fluorescent sensors .
Pharmacokinetics
The compound exhibits very low oxidation potential, which is beneficial for obtaining high-quality D–A polymers . The introduction of more chlorine atoms among the precursors leads to stronger steric hindrance, lower HOMO energy level, blue-shifted absorption spectra, and lower quantum yield .
Result of Action
The compound’s action results in the systematic modification of the photocatalyst’s optoelectronic and photophysical properties . The introduction of di-chlorinated BT unit improves the polymers’ electroactivity and redox stability . The optical band gap of the resulting polymer is further reduced, and a reversible transition from the neutral dark green to the oxidized dark blue can be realized in the redox process .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the use of light as a “traceless” reagent has been discussed within the chemical community about methods to perform environmentally sustainable chemistry . The compound’s properties can be tailored towards more favorable redox potentials and photophysical properties .
生化学分析
Biochemical Properties
It is known that compounds with a similar structure, such as benzothiadiazoles, have been extensively researched for use in photovoltaics or as fluorescent sensors . They are often used as electron-deficient units in the construction of low band gap donor-acceptor (D-A) polymers .
Molecular Mechanism
It is known that benzothiadiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
特性
IUPAC Name |
5-chloro-6-fluoro-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKOABONVNDVKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NSN=C21)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371430 |
Source


|
| Record name | 5-chloro-6-fluoro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-22-5 |
Source


|
| Record name | 5-chloro-6-fluoro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
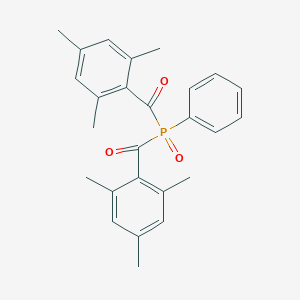
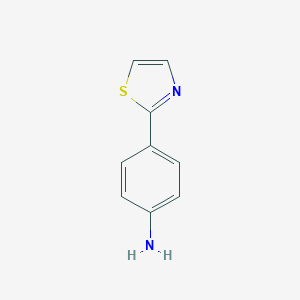
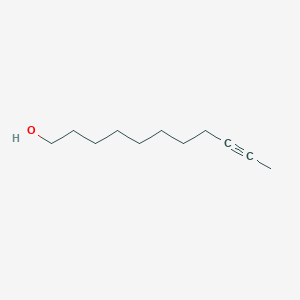
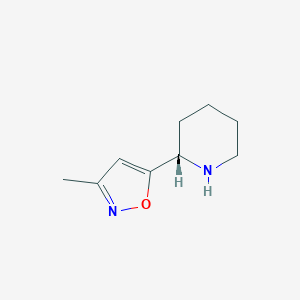
![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)
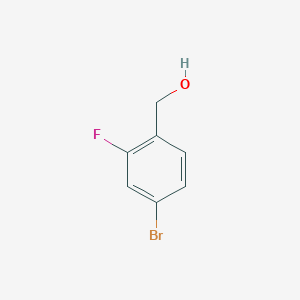
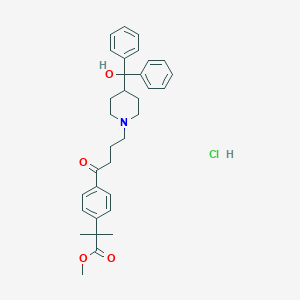
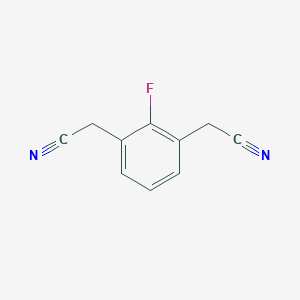
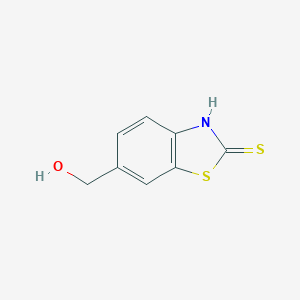
![4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid](/img/structure/B61995.png)
![[7-dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B61997.png)
